![molecular formula C13H13ClN2OS B11187595 N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide](/img/structure/B11187595.png)
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide
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Overview
Description
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 4-chlorophenyl group and an acetamide group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with ethyl bromoacetate to introduce the ethyl group. Finally, the resulting compound is acetylated using acetic anhydride to form the acetamide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide is a thiazole derivative that has garnered significant attention in scientific research due to its diverse biological activities. This article explores its applications in various fields, including medicinal chemistry, biology, and industry, supported by detailed data tables and case studies.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research has shown that thiazole derivatives can inhibit the growth of various bacterial and fungal pathogens.
Antibacterial Evaluation
A study assessed the antibacterial activity against common pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
These results indicate that this compound has potential as an antimicrobial agent .
Anticancer Activity
The compound is also being investigated for its anticancer properties. Studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a comparative study of thiazole derivatives, this compound exhibited cytotoxic effects on human cancer cell lines:
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A-431 | 1.98 |
Compound B | HT29 | 1.61 |
This compound | MCF7 | 1.75 |
This data suggests that this compound is a promising candidate for further development as an anticancer agent .
Industrial Applications
In addition to its medicinal applications, this compound is used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable building block for synthesizing more complex thiazole derivatives.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Lacks the thiazole ring but has similar antimicrobial properties.
2-(4-chlorophenyl)-1,3-thiazole: Lacks the acetamide group but has similar antifungal activities.
4-(4-chlorophenyl)-1,3-thiazol-2-amine: Contains an amine group instead of an acetamide group and exhibits similar anticancer properties.
Uniqueness
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide is unique due to the presence of both the thiazole ring and the acetamide group, which contribute to its diverse biological activities. The combination of these functional groups enhances its ability to interact with various molecular targets, making it a versatile compound for scientific research .
Biological Activity
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C13H13ClN2OS
- Molecular Weight: 280.77 g/mol
- IUPAC Name: N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]acetamide
- Canonical SMILES: CC(=O)NCCC1=NC(=CS1)C2=CC=C(C=C2)Cl
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring: The reaction of 4-chlorobenzaldehyde with thiosemicarbazide.
- Introduction of the Ethyl Group: Reacting the thiazole intermediate with ethyl bromoacetate.
- Acetylation: Final acetylation using acetic anhydride to form the acetamide group.
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that thiazole derivatives possess significant antimicrobial properties. In various studies, compounds similar to this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain thiazole derivatives exhibited antibacterial activity comparable to standard antibiotics like norfloxacin .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. It was found to inhibit cancer cell proliferation by interfering with DNA replication and inducing apoptosis. Specific structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups, such as chlorine on the phenyl ring, enhances cytotoxic activity against various cancer cell lines .
Anti-inflammatory Effects
Thiazole derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound inhibits certain enzymes critical for cellular processes, leading to disrupted growth in cancer cells.
- Induction of Apoptosis: It promotes programmed cell death in tumor cells through various pathways .
Case Studies and Research Findings
Several studies have documented the efficacy of thiazole derivatives in various biological assays:
Properties
Molecular Formula |
C13H13ClN2OS |
---|---|
Molecular Weight |
280.77 g/mol |
IUPAC Name |
N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]acetamide |
InChI |
InChI=1S/C13H13ClN2OS/c1-9(17)15-7-6-13-16-12(8-18-13)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,17) |
InChI Key |
LYNGERDTHQRYKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=NC(=CS1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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